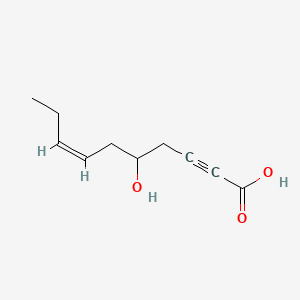

(Z)-5-Hydroxy-7-decen-2-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-22-9 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(Z)-5-hydroxydec-7-en-2-ynoic acid |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h3-4,9,11H,2,6-7H2,1H3,(H,12,13)/b4-3- |

InChI Key |

MNXCKMDBIGRQOV-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CC(CC#CC(=O)O)O |

Canonical SMILES |

CCC=CCC(CC#CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Z 5 Hydroxy 7 Decen 2 Ynoic Acid and Its Stereoisomers

Total Synthesis Approaches for (Z)-5-Hydroxy-7-decen-2-ynoic Acid

A total synthesis of this compound would require the strategic introduction of its three key functional groups: the terminal alkyne, the Z-alkene, and the chiral secondary alcohol. The assembly of the carbon skeleton can be envisioned through various bond-forming reactions, with the stereochemical outcome being a primary consideration.

Strategies for Alkene and Alkyne Introduction

The construction of the enyne motif is a critical aspect of the synthesis. Several established methods can be utilized for the stereoselective formation of the Z-alkene and the introduction of the terminal alkyne.

One common approach to creating a Z-alkene is through the partial reduction of an internal alkyne. This can be effectively achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas. This method is well-known for its high cis-selectivity. wikipedia.org

Alternatively, Wittig-type reactions can be employed to establish the Z-alkene. The use of stabilized ylides or the Schlosser modification of the Wittig reaction can favor the formation of the Z-isomer. Another powerful method is the Julia-Kocienski olefination, which often provides good to excellent Z-selectivity.

The terminal alkyne can be introduced through various methods. One straightforward approach is the alkynylation of a suitable electrophile, such as an aldehyde or an epoxide, with a protected acetylene (B1199291) anion. youtube.com For instance, the lithium salt of a protected propargyl alcohol could be used to open an epoxide, establishing a portion of the carbon skeleton and the alkyne in a single step. Alternatively, Sonogashira coupling of a vinyl halide with a terminal alkyne is a powerful tool for constructing enyne systems. researchgate.net

A retrosynthetic analysis might involve disconnecting the molecule into key fragments. For example, a C1-C5 fragment containing the alkyne and a C6-C10 fragment with the Z-alkene could be coupled.

Table 1: Selected Methods for Alkene and Alkyne Introduction

| Reaction Type | Reagents and Conditions | Key Features |

| Lindlar Reduction | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | High cis-selectivity for alkene formation from an alkyne. |

| Wittig Reaction | Phosphonium ylide and an aldehyde/ketone | Z-selectivity can be influenced by the nature of the ylide and reaction conditions. |

| Julia-Kocienski Olefination | Heteroaryl sulfone and an aldehyde/ketone | Often provides high Z-selectivity. |

| Alkynylation of Epoxides | Lithium acetylide, Lewis acid (e.g., BF₃·OEt₂) | Forms a propargyl alcohol and opens the epoxide ring. youtube.com |

| Sonogashira Coupling | Vinyl halide, terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Forms a C-C bond between a vinyl and an alkynyl carbon. researchgate.net |

Asymmetric Synthesis Techniques for Chiral Centers (e.g., C-5 Hydroxyl Stereochemistry)

The stereocenter at C-5 bearing the hydroxyl group is a crucial feature of the molecule. Its stereoselective synthesis can be achieved through several powerful asymmetric methods. wikipedia.orguwindsor.ca

One of the most reliable methods for establishing a chiral alcohol is the asymmetric reduction of a prochiral ketone. This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in the presence of a reducing agent.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to the carboxylic acid precursor. Subsequent reduction of the C-5 ketone would then proceed with high diastereoselectivity. The auxiliary can be removed later in the synthetic sequence. Evans' oxazolidinone auxiliaries are a well-known example. york.ac.uk

Asymmetric Catalysis: The use of chiral catalysts for the reduction of ketones is a highly efficient and atom-economical approach. nih.gov Catalysts such as those developed by Noyori (ruthenium-based) or Corey (oxazaborolidines, CBS catalysts) are highly effective for the enantioselective reduction of ketones to alcohols. For the synthesis of our target molecule, a precursor ketone could be reduced using one of these catalytic systems to furnish the desired enantiomer of the C-5 alcohol with high enantiomeric excess. rsc.org

Instead of creating the stereocenter through reduction, it can be established directly during a carbon-carbon bond-forming reaction.

Asymmetric Alkynylation: The addition of a terminal alkyne to an aldehyde is a direct route to a chiral propargyl alcohol. researchgate.net This reaction can be rendered enantioselective by using a chiral catalyst. A variety of catalytic systems based on metals like zinc, titanium, or indium in combination with chiral ligands such as BINOL or N-methylephedrine have been developed for this purpose. In the context of our target molecule, the addition of a suitable C1-C4 alkyne fragment to a C5-C10 aldehyde containing the Z-alkene would directly generate the desired stereocenter at C-5.

Enantioselective Opening of Epoxides: The reaction of a nucleophile with a meso or racemic epoxide in the presence of a chiral catalyst can lead to the formation of an enantioenriched alcohol. nih.govnih.gov For instance, a chiral chromium or cobalt salen complex can catalyze the enantioselective opening of a meso-epoxide with a nucleophile. This strategy could be applied to a precursor containing an epoxide at the C-4/C-5 position.

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of a complex molecule like this compound will inevitably involve numerous functional group interconversions and the use of protecting groups. wiley-vch.deuchicago.eduorganic-chemistry.org

Functional Group Interconversions: These are fundamental transformations in organic synthesis. For example, a carboxylic acid can be converted to an ester for easier handling or to a Weinreb amide for controlled addition of organometallic reagents. An alcohol can be oxidized to an aldehyde or ketone, or converted to a leaving group for substitution reactions.

Protecting Group Chemistry: Protecting groups are essential to mask reactive functional groups while other parts of the molecule are being modified. uchicago.eduorganic-chemistry.org In the synthesis of our target molecule, the hydroxyl group at C-5 would likely need to be protected during subsequent reactions, such as the manipulation of the carboxylic acid or the alkyne. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBS, TIPS), which are stable under a variety of conditions and can be selectively removed. The carboxylic acid could be protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent its interference in reactions targeting other functional groups. The choice of protecting groups must be carefully planned to ensure they can be removed without affecting other sensitive functionalities in the molecule (orthogonal protection strategy). biosynth.com

Table 2: Common Protecting Groups in Polyacetylene Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS or TBS | Fluoride source (e.g., TBAF) or acid |

| Alcohol | Triisopropylsilyl ether | TIPS | Fluoride source or acid (more stable than TBS) |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid | Methyl ester | Me | Saponification (e.g., LiOH, NaOH) |

| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) |

| Terminal Alkyne | Trimethylsilyl (B98337) | TMS | Mild base (e.g., K₂CO₃ in MeOH) or fluoride |

Semisynthetic Routes to this compound Analogues

Semisynthesis starts from a naturally occurring compound that is structurally related to the target molecule and then chemically modifies it. nih.gov This approach can be more efficient than total synthesis if a suitable starting material is available.

For this compound analogues, a potential starting point could be a naturally occurring polyacetylenic fatty acid. nih.govnih.gov Nature produces a wide variety of these compounds, some of which may already contain the desired Z-alkene or a hydroxyl group at a suitable position. nih.gov

For instance, if a natural product with a similar carbon skeleton but different functional groups is available, chemical transformations could be employed to introduce or modify the existing functionalities. This could involve, for example, the selective oxidation of an alcohol to a ketone, the reduction of a ketone to a hydroxyl group, or the isomerization of a double bond.

The "chiral pool" is a collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. wikipedia.orgresearchgate.netiscnagpur.ac.inyoutube.com A suitable chiral building block from the chiral pool, such as a hydroxy acid or a sugar, could potentially be elaborated into the target molecule or its analogues.

Chemical Derivatization of this compound for Research Applications

The presence of multiple reactive sites—a hydroxyl group, a carboxylic acid, a cis-alkene, and an alkyne—in "this compound" offers a rich landscape for chemical modification. Derivatization of this compound can lead to a diverse array of molecules with potentially unique biological activities or material properties. These modifications are crucial for structure-activity relationship (SAR) studies, enabling researchers to probe the importance of each functional group.

Esterification and Etherification Reactions

The hydroxyl and carboxylic acid moieties are primary targets for esterification and etherification, allowing for systematic modification of the molecule's polarity, solubility, and metabolic stability.

Esterification: The carboxylic acid can be converted to a variety of esters through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemguide.co.ukkhanacademy.org Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. The reaction of the carboxylate salt with an alkyl halide is another effective method. britannica.com

The secondary alcohol can also be esterified to produce acetate (B1210297), benzoate, or other ester derivatives. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. highfine.com

| Reaction | Reagents and Conditions | Product Type |

| Carboxylic Acid Esterification | R'-OH, H₂SO₄ (cat.), heat | Alkyl ester |

| Carboxylic Acid Esterification | R'-OH, DCC, DMAP | Alkyl ester |

| Carboxylic Acid Esterification | 1. Base (e.g., NaH) 2. R'-X | Alkyl ester |

| Alcohol Esterification | R'-COCl, Pyridine | Acyloxy derivative |

| Alcohol Esterification | (R'-CO)₂O, Pyridine | Acyloxy derivative |

Etherification: The secondary hydroxyl group can be converted into an ether to investigate the role of hydrogen bonding and to introduce different alkyl or aryl substituents. The Williamson ether synthesis, a classic method, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. google.com Acid-catalyzed dehydration of alcohols can also lead to symmetrical ethers, though this is less controlled for producing unsymmetrical ethers from a multifunctional molecule like the target compound. masterorganicchemistry.com More modern methods, such as iron-catalyzed etherification, offer milder and more selective alternatives. acs.orgnih.gov

| Reaction | Reagents and Conditions | Product Type |

| Williamson Ether Synthesis | 1. NaH 2. R'-X | Ether |

| Acid-Catalyzed Etherification | R'-OH, Acid (cat.) | Ether |

| Iron-Catalyzed Etherification | R'-OH, Iron catalyst | Ether |

Modifications of Unsaturated Bonds (e.g., Selective Hydrogenation, Halogenation)

The alkene and alkyne functionalities provide avenues for a variety of addition reactions, enabling the synthesis of saturated and halogenated analogs.

Selective Hydrogenation: The triple bond in "this compound" can be selectively reduced. Hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), allows for the stereospecific reduction of the alkyne to a cis-alkene. wikipedia.orgchemistrytalk.orgbyjus.com This would yield the corresponding (2Z,7Z)-5-hydroxy-2,7-decadienoic acid. It is important to note that the existing Z-alkene can also be reduced under these conditions, though the alkyne is generally more reactive. Complete hydrogenation to the fully saturated 5-hydroxydecanoic acid can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. utexas.edu

| Reaction | Catalyst | Product |

| Alkyne to cis-Alkene | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | (2Z,7Z)-5-hydroxy-2,7-decadienoic acid |

| Alkyne and Alkene to Alkane | Pd/C, H₂ | 5-hydroxydecanoic acid |

Halogenation: The double and triple bonds can undergo halogenation with reagents like bromine (Br₂) and chlorine (Cl₂). The reaction of the alkyne with one equivalent of a halogen typically results in the anti-addition product, a dihaloalkene. masterorganicchemistry.comyoutube.com The alkene will also react with halogens, usually with anti-stereochemistry, to form a vicinal dihalide. khanacademy.org The relative reactivity of the alkene and alkyne towards halogenation can be influenced by the reaction conditions. Complete halogenation with excess reagent would lead to a tetrahalo-alkane derivative.

| Functional Group | Reagent | Product Type |

| Alkyne | X₂ (1 equiv.) | trans-Dihaloalkene |

| Alkene | X₂ | Vicinal dihalide |

| Alkyne and Alkene | Excess X₂ | Tetrahaloalkane |

Reactions at the Hydroxyl and Carboxylic Acid Functionalities

Beyond esterification and etherification, the hydroxyl and carboxylic acid groups can undergo other important transformations.

Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would convert the alcohol to a ketone without affecting the other functional groups, yielding (Z)-5-oxo-7-decen-2-ynoic acid.

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a strong reagent would also likely reduce the alkyne. Therefore, protection of the alkyne and hydroxyl groups would be necessary before attempting this reduction to achieve selectivity.

Lactonization: If the double bond were to be isomerized or reduced to position it appropriately, intramolecular cyclization could occur. For instance, if the double bond were at the 4,5-position, an acid-catalyzed intramolecular esterification could lead to the formation of a γ-lactone. Carboxylic acids with hydroxyl groups on the fourth (γ) or fifth (δ) carbon atoms are known to spontaneously form cyclic esters (lactones). britannica.com

Protection and Deprotection: For many multi-step synthetic sequences involving derivatization at one site while preserving others, the use of protecting groups is essential. libretexts.org The hydroxyl group can be protected as a silyl ether (e.g., using TBDMS-Cl) or a tetrahydropyranyl (THP) ether. zmsilane.comhighfine.com The carboxylic acid is commonly protected as an ester, such as a methyl or benzyl ester, which can be cleaved under specific conditions. youtube.comslideshare.netnih.gov The choice of protecting group strategy is critical for the successful synthesis of complex derivatives.

| Reaction Type | Functional Group Targeted | Typical Reagents | Resulting Moiety |

| Oxidation | Secondary Alcohol | PCC, Dess-Martin Periodinane | Ketone |

| Reduction | Carboxylic Acid | LiAlH₄ (requires protection of other groups) | Primary Alcohol |

| Lactonization | Hydroxyl and Carboxylic Acid | Acid or Base catalyst (requires specific geometry) | Lactone |

| Protection | Hydroxyl Group | TBDMS-Cl, DHP | Silyl Ether, THP Ether |

| Protection | Carboxylic Acid | CH₃OH/H⁺, BnBr/Base | Methyl Ester, Benzyl Ester |

Advanced Analytical Techniques for the Characterization and Quantification of Z 5 Hydroxy 7 Decen 2 Ynoic Acid

Chromatographic Separation Methods

Chromatographic techniques are indispensable for isolating (Z)-5-Hydroxy-7-decen-2-ynoic acid from complex matrices and for assessing its purity. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its polar functional groups (a carboxylic acid and a hydroxyl group), this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and less polar form. researchgate.net

A common derivatization method is silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The resulting TMS-ether and TMS-ester derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. researchgate.netresearchgate.net Another approach is methylation of the carboxylic acid to form a methyl ester, followed by silylation of the hydroxyl group. researchgate.net

Table 1: Hypothetical GC-MS Data for a Derivatized Analogous Compound (Trimethylsilyl derivative of a C10 Hydroxyenoic Acid)

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |

| Injector Temp. | 250°C |

| Carrier Gas | Helium |

| Deriv. Reagent | MSTFA |

| Hypothetical RT | ~15-18 min |

| Hypothetical m/z | Characteristic ions from fragmentation of the TMS derivative. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures without the need for derivatization. nih.gov For this compound, reversed-phase liquid chromatography (RPLC) would be the method of choice.

The separation would typically be performed on a C18 column with a mobile phase consisting of an aqueous component (often with a formic acid additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The eluent is then introduced into the mass spectrometer, where the compound is ionized, typically using electrospray ionization (ESI) in negative ion mode, which is effective for carboxylic acids. nih.gov

In the tandem mass spectrometry (MS/MS) stage, the deprotonated molecule [M-H]⁻ is selected and fragmented to produce characteristic product ions. These specific transitions (precursor ion → product ion) can be monitored for highly selective quantification, even at low concentrations. While specific MS/MS transitions for this compound are not documented, the fragmentation of similar hydroxy fatty acids often involves the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC Column | C18 (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from low to high organic phase. |

| Ionization Mode | ESI Negative |

| Precursor Ion [M-H]⁻ | m/z 181.08 |

| Hypothetical Product Ions | Fragments corresponding to losses of H₂O, CO₂, and hydrocarbon chains. |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or other detectors is a robust method for assessing the purity and quantifying this compound. hplc.euaocs.org As with LC-MS, reversed-phase chromatography on a C8 or C18 column is the standard approach. hplc.euchromforum.org

Since the chromophore of this compound (a conjugated en-yne system) is expected to have a UV absorbance, a UV detector can be used for detection and quantification. gerli.com The mobile phase would be similar to that used in LC-MS, typically a gradient of acetonitrile or methanol in water, with or without an acid modifier. google.com For preparative separations to isolate the compound, HPLC is also a valuable tool. aocs.org

Table 3: Exemplary HPLC Conditions for the Analysis of a Structurally Similar Unsaturated Fatty Acid

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength appropriate for the en-yne chromophore. |

| Column Temp. | Ambient or controlled (e.g., 30°C) |

High-performance thin layer chromatography (HPTLC) is a rapid and cost-effective method for screening and preliminary separation of compounds like this compound. sigmaaldrich.com For fatty acids, reversed-phase HPTLC plates (e.g., RP-18) are commonly used. sigmaaldrich.comchemexcil.in

A suitable mobile phase, for instance, a mixture of dichloromethane, acetone, and glacial acetic acid, would be used for development. chemexcil.in After development, the plate is dried, and the separated compounds are visualized. This can be achieved by their natural absorbance under UV light or by spraying with a derivatizing reagent, such as phosphomolybdic acid, followed by heating, which reveals the spots. chemexcil.in The retention factor (Rf) value is characteristic for a compound under specific conditions and can be used for identification by comparison with a standard.

Table 4: Representative HPTLC System for Fatty Acid Analysis

| Parameter | Condition |

| Stationary Phase | HPTLC plate RP-18 F254s |

| Mobile Phase | Dichloromethane:Glacial Acetic Acid:Acetone (20:40:50, v/v/v) chemexcil.in |

| Development | In a saturated twin-trough chamber |

| Detection | UV light (254 nm) or visualization with phosphomolybdic acid reagent. chemexcil.in |

| Hypothetical Rf | Dependent on the specific conditions, but would be a distinct spot. |

Spectroscopic Elucidation of Chemical Structure

Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule. ceon.rspreprints.orgiupac.org

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the olefinic protons of the Z-configured double bond, the proton on the hydroxyl-bearing carbon, the methylene (B1212753) groups, and the terminal methyl group. The coupling constants between the olefinic protons would confirm the (Z)-stereochemistry.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, including the carboxylic acid carbon, the two acetylenic carbons, the two olefinic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.

2D NMR: Two-dimensional NMR techniques are crucial for assembling the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the proton-proton connectivity throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as linking the acetylenic portion to the hydroxyl-bearing methylene group.

While a complete, experimentally determined NMR dataset for this compound is not publicly available, the following table presents hypothetical chemical shifts based on known values for similar structural motifs in other fatty acids. aocs.org

Table 5: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |

| 1 | ~158 | - | - |

| 2 | ~75 | - | - |

| 3 | ~85 | - | - |

| 4 | ~35 | ~2.5 | m |

| 5 | ~65 | ~4.1 | m |

| 6 | ~30 | ~2.3 | m |

| 7 | ~125 | ~5.5 | m |

| 8 | ~132 | ~5.6 | m |

| 9 | ~20 | ~2.1 | m |

| 10 | ~14 | ~0.95 | t |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the functional groups absorb radiation at specific frequencies, corresponding to their vibrational energies. This absorption is recorded as a spectrum, which provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to display several characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the Z-alkene, the carbon-carbon triple bond (C≡C) of the alkyne, and the carboxylic acid (-COOH) group.

The presence of the carboxylic acid is typically confirmed by a very broad absorption band for the O-H stretch, which often overlaps with the C-H stretching region, and a strong, sharp absorption for the carbonyl (C=O) stretch. The hydroxyl group also contributes to the broad O-H stretching band. The alkyne C≡C stretch appears as a weak to medium band in a region with few other absorptions. The C=C stretch of the cis-alkene is also characteristic.

A summary of the predicted IR absorption bands for this compound is presented in the table below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Carboxylic Acid & Alcohol O-H | 3500 - 2500 (very broad) | O-H stretch |

| sp² C-H (Alkene) | 3100 - 3000 | C-H stretch |

| sp³ C-H (Alkane) | 3000 - 2850 | C-H stretch |

| Alkyne C≡C | 2260 - 2100 | C≡C stretch |

| Carbonyl C=O | 1730 - 1700 | C=O stretch |

| Alkene C=C | 1660 - 1630 (medium, sharp) | C=C stretch |

| C-O | 1320 - 1210 | C-O stretch |

This table is generated based on typical infrared absorption frequencies for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high level of precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of the compound.

For this compound, with a molecular formula of C₁₀H₁₄O₃, the theoretical monoisotopic mass can be calculated with high precision. When analyzed by HRMS, the experimentally measured mass should closely match this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI), often in negative ion mode to deprotonate the carboxylic acid, resulting in the [M-H]⁻ ion.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Theoretical Monoisotopic Mass | 182.0943 u |

| Predicted HRMS Measurement ([M-H]⁻) | 181.0865 m/z |

| Mass Accuracy Tolerance | < 5 ppm |

This table presents the theoretical mass and a predicted experimental value for illustrative purposes.

Chiral Analysis of Stereoisomers

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C5). This gives rise to the existence of two enantiomers, the (R)- and (S)-forms. Since these enantiomers often exhibit different biological activities, their separation and stereochemical assignment are crucial.

Chiral Chromatography

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. These differential interactions cause one enantiomer to be retained longer on the column than the other, allowing for their separation.

For the separation of the (R)- and (S)-enantiomers of this compound, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column would be the method of choice. The compound would likely first be derivatized, for instance by esterification of the carboxylic acid, to improve its chromatographic behavior. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, would be optimized to achieve baseline separation of the two enantiomeric peaks.

| Chromatographic Parameter | Typical Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV-Vis at an appropriate wavelength |

This table outlines a hypothetical, yet standard, approach for the chiral separation of the specified compound.

Spectroscopic Methods for Stereochemical Assignment

Once the enantiomers are separated, their absolute configuration (R or S) must be determined. This can be accomplished using various spectroscopic techniques.

One common approach is the application of Mosher's method, which involves NMR spectroscopy. In this method, the separated enantiomers of the alcohol are esterified with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct ¹H NMR spectra. By analyzing the chemical shift differences of protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced.

Alternatively, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) could be employed. These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimentally obtained VCD or ECD spectrum with spectra predicted from quantum chemical calculations for the (R) and (S) configurations, the absolute stereochemistry can be unambiguously assigned.

Mechanistic Organic Chemistry of Z 5 Hydroxy 7 Decen 2 Ynoic Acid Transformations

Reaction Mechanisms in Synthetic Pathways

The construction of (Z)-5-Hydroxy-7-decen-2-ynoic acid necessitates a carefully orchestrated sequence of reactions that allow for precise control over its distinct functional groups and stereochemistry. A plausible retrosynthetic analysis would disconnect the molecule into key building blocks, highlighting the critical bond formations and stereochemical considerations.

Stereochemical Control and Mechanism of Asymmetric Reactions

A crucial step in the synthesis of this compound is the establishment of the chiral center at the C5 position. This is typically achieved through an asymmetric addition of a nucleophile to a prochiral aldehyde. One of the most powerful methods for this transformation is the asymmetric alkynylation of an aldehyde.

In a forward synthesis, a chiral propargylic alcohol can be generated with high enantioselectivity. This can be accomplished by the addition of a metal acetylide to an appropriate aldehyde in the presence of a chiral ligand. For instance, the use of a zinc-based catalyst system with a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of a terminal alkyne to an aldehyde. The mechanism of this reaction involves the formation of a chiral zinc-ligand complex, which coordinates with both the aldehyde and the alkyne. This coordination orients the reactants in a way that favors the attack of the alkyne from one specific face of the aldehyde, leading to the formation of the desired enantiomer of the propargylic alcohol.

Another effective strategy involves the use of chiral prolinol ether-transition metal-Brønsted acid cooperative catalysis for the cross-aldol coupling of an aldehyde with an ynal. This method can achieve high levels of both diastereo- and enantioselectivity. The reaction proceeds through the synergistic activation of the donor aldehyde via enamine formation and the acceptor ynal via reversible metal-alkyne complexation.

The stereochemistry of the Z-alkene at the C7-C8 position is another significant challenge. A common and effective method for the stereoselective synthesis of Z-alkenes is the partial reduction of an internal alkyne. The Lindlar catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for this transformation. The mechanism involves the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene. Alternative methods include the use of nickel-catalyzed intermolecular cross-alkylalkynylation of alkynes.

A plausible synthetic sequence could, therefore, involve the following key steps:

Asymmetric alkynylation: Reaction of a suitable aldehyde with a protected propargyl alcohol derivative using a chiral catalyst to establish the stereocenter at C5.

Chain elongation: Further modification of the side chains.

Stereoselective reduction: Partial reduction of a precursor alkyne to the Z-alkene using a catalyst like Lindlar's catalyst.

| Reaction Type | Reagents/Catalysts | Key Mechanistic Feature | Stereochemical Outcome |

| Asymmetric Alkynylation | Zn(OTf)2, (+)-N-methylephedrine | Chiral zinc-ligand complex directs facial selectivity of nucleophilic attack. | Enantiomerically enriched propargylic alcohol. |

| Lindlar Reduction | H2, Pd/CaCO3, Pb(OAc)2, quinoline | Syn-addition of hydrogen to an alkyne on the catalyst surface. | Z-alkene. |

| Nickel-Catalyzed Cross-Alkylalkynylation | Ni catalyst, ligands | Reductive coupling of an alkyne and an unsaturated carbonyl compound. | Z-selective formation of 1,3-enynes. acs.org |

Regioselectivity in Functional Group Modifications

The presence of multiple reactive sites in this compound—the carboxylic acid, the hydroxyl group, the double bond, and the triple bond—necessitates careful consideration of regioselectivity in any subsequent functional group modifications. Protecting group strategies are often essential to prevent unwanted side reactions.

For instance, selective modification of the carboxylic acid, such as esterification, would typically require prior protection of the C5 hydroxyl group. Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions.

Reactions at the double and triple bonds also present regioselectivity challenges. For example, electrophilic addition to the enyne system could potentially occur at either the alkene or the alkyne. The outcome is often dependent on the nature of the electrophile and the reaction conditions. Generally, the double bond is more nucleophilic and thus more reactive towards many electrophiles than the triple bond. However, certain reagents and catalytic systems can favor reaction at the alkyne. For example, regioselective hydrosilylation of 1,3-enynes can be achieved using photoredox/nickel dual catalysis to yield α-silylallenes. researchgate.netnih.gov Enyne cross metathesis, catalyzed by ruthenium carbene complexes, can also proceed with high regio- and stereoselectivity, particularly with silylated internal alkynes. nih.gov

Enzymatic Reaction Mechanisms Involving Hydroxy Fatty Acids

Substrate Recognition and Binding Dynamics

The active site of a fatty acid-modifying enzyme typically features a hydrophobic channel or pocket that accommodates the long alkyl chain of the substrate. nih.gov The carboxylate group of the fatty acid often forms key electrostatic interactions with positively charged amino acid residues, such as arginine, at the entrance or within the active site. nih.gov This interaction serves to anchor the substrate in a specific orientation.

The presence of the hydroxyl group at C5 and the Z-alkene at C7 in "this compound" would significantly influence its binding within an enzyme's active site compared to a saturated fatty acid. The hydroxyl group could form hydrogen bonds with polar residues in the active site, further constraining the substrate's conformation. The rigidity of the Z-alkene would also impose specific spatial requirements for binding. The terminal alkyne represents another feature that would need to be accommodated within the active site. The precise positioning of the substrate relative to the enzyme's catalytic machinery, which is a result of these intricate binding interactions, ultimately determines which part of the molecule undergoes a chemical transformation.

Catalytic Action of Hydroxylases and Desaturases

Hydroxylases , particularly cytochrome P450 monooxygenases, are a major class of enzymes responsible for the hydroxylation of fatty acids. nih.govnih.gov These enzymes typically contain a heme cofactor that, in its activated state (often referred to as Compound I), is a powerful oxidizing agent capable of inserting an oxygen atom into a C-H bond. uq.edu.au The regioselectivity of hydroxylation is determined by which C-H bond of the bound substrate is presented closest to the activated heme-oxygen species. nih.gov For a substrate like this compound, a P450 enzyme could potentially introduce an additional hydroxyl group at various positions along the carbon chain, depending on the specific enzyme's active site topology. The existing hydroxyl group at C5 might direct hydroxylation to a nearby position or, conversely, prevent binding to enzymes that prefer unsubstituted chains.

Desaturases are enzymes that introduce double bonds into fatty acids. nih.govwikipedia.orgnih.gov The mechanism of most desaturases also involves a di-iron center at the active site and molecular oxygen. wikipedia.org The reaction is believed to proceed via a stepwise abstraction of two hydrogen atoms from adjacent carbon atoms, leading to the formation of a double bond. researchgate.net The stereochemistry of the resulting double bond (cis or trans) and its position are strictly controlled by the enzyme. A desaturase acting on this compound could potentially introduce another double bond, for instance, creating a conjugated system or a more highly unsaturated fatty acid. The location of the new double bond would be dictated by how the substrate is positioned within the active site, bringing a specific pair of C-H bonds into proximity with the catalytic di-iron center. It is also known that some desaturases possess residual hydroxylase activity, and vice-versa, highlighting the fine mechanistic balance between these two transformations. nih.gov

| Enzyme Class | Cofactor/Active Site | General Mechanism | Potential Transformation of this compound |

| Cytochrome P450 Hydroxylase | Heme | Insertion of an oxygen atom into a C-H bond via a high-valent iron-oxo species. uq.edu.au | Introduction of an additional hydroxyl group at a specific position on the carbon chain. |

| Fatty Acid Desaturase | Di-iron center | Stepwise abstraction of two hydrogen atoms from adjacent carbons to form a double bond. researchgate.net | Introduction of a new double bond, potentially creating a conjugated system. |

| Lipase | Serine hydrolase | Acylation of the active site serine followed by transfer of the acyl group. | Enantioselective acylation of the C5 hydroxyl group or hydrolysis of a corresponding ester for kinetic resolution. nih.govnih.gov |

Theoretical and Computational Investigations of Z 5 Hydroxy 7 Decen 2 Ynoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like (Z)-5-Hydroxy-7-decen-2-ynoic acid. researchgate.netnih.gov DFT allows for the calculation of various molecular properties by approximating the electron density of the system. Such calculations can predict the molecule's stability, reactivity hotspots, and spectroscopic characteristics. researchgate.net

For this compound, DFT calculations would typically involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can be determined. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

The calculated electronic properties can help predict how the molecule will interact with other species. For instance, the electrostatic potential map would highlight the electron-rich regions (like the carboxylic acid, hydroxyl oxygen, and the π-systems of the double and triple bonds) and electron-poor regions (like the acidic proton and the carbons adjacent to electronegative atoms), which are susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value / Description | Significance |

| HOMO-LUMO Gap | ~5-7 eV | Indicates moderate chemical reactivity and stability. researchgate.net |

| Dipole Moment | Moderate to High | Arises from the polar carboxylic acid and hydroxyl groups, influencing solubility and intermolecular interactions. |

| Electron Density | High around O atoms and π-bonds | Indicates regions prone to electrophilic attack. |

| Electrostatic Potential | Negative potential around the carboxyl and hydroxyl groups; Positive potential on the acidic proton. | Predicts sites for hydrogen bonding and interaction with biological targets. koreascience.kr |

The flexibility of the aliphatic chain in this compound allows it to adopt numerous conformations. Conformational analysis using quantum chemical methods is crucial to identify the most stable, low-energy structures. nih.govnih.gov The stability of each conformer is determined by a combination of factors including torsional strain around single bonds, steric hindrance between bulky groups, and intramolecular hydrogen bonding.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kJ/mol) | Predicted Population (298 K) |

| 1 (Global Minimum) | Folded, with intramolecular H-bond between C5-OH and carboxyl group. | 0 | High |

| 2 | Extended, linear-like structure. | 5 - 10 | Moderate |

| 3 | Folded, with H-bond between C5-OH and C7=C8 π-system. | 10 - 15 | Low |

| 4 | Folded, with H-bond between C5-OH and C2≡C3 π-system. | 12 - 18 | Low |

Computational chemistry is invaluable for elucidating reaction mechanisms, such as those involved in the biosynthesis or chemical degradation of this compound. khanacademy.org For example, in a potential biosynthetic pathway involving the enzymatic hydroxylation of a precursor, DFT can be used to model the reaction at the enzyme's active site.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. Transition state analysis helps to identify the highest energy barrier (the rate-determining step) of a reaction. rsc.org For instance, the hydration of the alkyne group is a common reaction that could be studied. organicchemistrytutor.com Computational models can determine whether the reaction proceeds via a Markovnikov or anti-Markovnikov addition and can characterize the structure of the unstable enol intermediate that would rapidly tautomerize to a ketone. organicchemistrytutor.commasterorganicchemistry.com These theoretical predictions can guide synthetic chemists and biochemists in understanding and manipulating the molecule's reactivity. khanacademy.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the large-scale conformational flexibility and interactions with the environment, such as a solvent, over time. researchgate.netaip.orgnih.gov this compound is an amphiphilic molecule, possessing a hydrophilic head (the carboxylic acid) and a largely hydrophobic tail. researchgate.net

MD simulations can model how a single molecule or an aggregate of molecules behaves in an aqueous environment. The simulations would likely show the carboxylic acid and hydroxyl groups forming strong hydrogen bonds with water molecules, while the hydrocarbon portion of the chain avoids water, driving conformational changes and aggregation. nih.gov At sufficient concentrations, these simulations can predict the spontaneous self-assembly of the molecules into structures like micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the water. researchgate.netaip.orgnih.govsemanticscholar.org MD provides a dynamic picture of how the molecule explores its conformational space and how solvent interactions mediate its structure and behavior. nih.gov

Table 3: Predicted Solvent Interactions of this compound in Water

| Molecular Region | Type of Interaction | Description |

| Carboxylic Acid (-COOH) | Strong Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor with water molecules. |

| Hydroxyl Group (-OH) | Hydrogen Bonding | Forms hydrogen bonds with surrounding water molecules. |

| Alkyne & Alkene (π-systems) | Weak Hydrophobic / π-H₂O Interactions | Limited interaction with water, primarily hydrophobic in nature. |

| Aliphatic Chain (-CH₂-) | Strong Hydrophobic Effect | The nonpolar chain is repelled by water, leading to aggregation to minimize exposure. |

Structure-Activity Relationship (SAR) Modeling for Hydroxy Fatty Acid Analogs focused on Molecular Interactions

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its biological activity. nih.govnih.gov For a compound like this compound, which resembles signaling molecules like lipoxygenase inhibitors, SAR studies are key to understanding its potential biological role and for designing more potent analogs. nih.govnih.gov

SAR focuses on how specific molecular interactions contribute to binding with a biological target, such as an enzyme or receptor. cambridgemedchemconsulting.com Key interactions for this molecule would include:

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket. nih.gov

Hydrophobic Interactions: The aliphatic chain can fit into hydrophobic pockets of a protein, contributing significantly to binding affinity. cambridgemedchemconsulting.com

π-π or Cation-π Stacking: The double and triple bonds could interact with aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov

By computationally modeling the docking of various analogs into a target's active site, one can build an SAR model. This involves systematically modifying the parent structure—for example, by changing the position of the hydroxyl group, altering the chain length, saturating the double or triple bond, or changing the stereochemistry at C5—and calculating the resulting change in binding affinity. nih.govacs.org

Table 4: Hypothetical Structure-Activity Relationship (SAR) for Analogs

| Structural Modification | Hypothesized Effect on Activity | Rationale for Molecular Interaction Change |

| Removal of C5-OH group | Significant decrease | Loss of a key hydrogen bonding site. nih.gov |

| Shifting C5-OH to C6 | Potential decrease or change in specificity | Altered geometry for hydrogen bonding within the active site. |

| Saturation of C7=C8 bond | Moderate change | Increased flexibility of the chain may alter fit in a hydrophobic pocket. |

| Inversion of stereochemistry at C5 | Significant decrease | Improper orientation of the hydroxyl group for optimal hydrogen bonding. |

| Increase/decrease in chain length | Variable | May improve or worsen the fit within the target's hydrophobic channel. cambridgemedchemconsulting.com |

Future Directions and Emerging Research Avenues for Z 5 Hydroxy 7 Decen 2 Ynoic Acid

Development of Novel Synthetic Strategies for Diverse Structural Analogues

The chemical synthesis of complex polyunsaturated fatty acids (PUFAs) and their derivatives provides a foundation for creating structural analogues of (Z)-5-Hydroxy-7-decen-2-ynoic acid. nih.gov Future research will focus on developing more efficient, stereoselective, and versatile synthetic routes to generate a library of related compounds. By systematically modifying the core structure—altering the position of the hydroxyl group, changing the geometry of the double bond, varying the chain length, or introducing new functional groups—researchers can explore the structure-activity relationships of this molecular class.

Key areas for development include:

Asymmetric Synthesis: Perfecting methods to control the stereochemistry at the C5 hydroxyl center is crucial. This involves the use of chiral catalysts, auxiliaries, or starting materials to ensure the production of enantiomerically pure analogues.

Advanced Coupling Reactions: Employing modern cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, will facilitate the efficient construction of the carbon skeleton and the introduction of diverse substituents.

Functional Group Interconversion: Research into selective transformations of the alkyne, alkene, and alcohol moieties will enable the creation of a wide array of derivatives. For instance, partial reduction of the alkyne can yield diene or triene systems, while oxidation of the alcohol can produce the corresponding ketone. nih.gov

Bio-inspired Synthesis: Mimicking biosynthetic pathways, which often involve highly selective enzymatic reactions, can inspire novel and efficient chemical strategies. core.ac.uk Techniques such as epoxidation followed by regioselective ring-opening can be used to introduce hydroxyl groups at various positions along the fatty acid chain. core.ac.uk

The synthesis of very long-chain polyunsaturated fatty acid (VLC-PUFA) derivatives has demonstrated the feasibility of constructing complex lipid structures, providing a roadmap for creating novel analogues of this compound. rsc.org

Table 1: Potential Synthetic Strategies for Analogue Development

| Strategy | Target Modification | Key Reactions | Potential Outcome |

|---|---|---|---|

| Stereocontrol | C5-Hydroxy group | Asymmetric reduction, Chiral pool synthesis | Enantiomerically pure (R) and (S) analogues |

| Carbon Skeleton | Chain length & Unsaturation | Wittig reaction, Metathesis, Sonogashira coupling | Analogues with varied chain lengths and polyene/enyne systems |

| Functionalization | Alkyne & Alkene groups | Partial hydrogenation, Ozonolysis, Click chemistry | Dienes, Aldehydes, Triazoles, and other heterocyclic derivatives |

| Oxidation State | C5-Hydroxy group | Oxidation (e.g., Swern, Dess-Martin) | 5-Keto derivatives |

Exploration of Advanced Enzymatic and Biocatalytic Production Methods

While chemical synthesis offers versatility, enzymatic and biocatalytic methods present an opportunity for more sustainable and highly selective production of this compound and its analogues. These methods often operate under mild conditions, reducing the need for toxic reagents and complex purification steps. researchgate.net

Future research is focused on several key enzymatic pathways:

Lipoxygenases (LOXs): These enzymes catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy derivatives. nih.govresearchgate.net Exploring novel microbial LOXs with unique specificities could enable the direct and efficient synthesis of the desired (Z)-5-hydroxy structure or its isomers. The discovery of a 12S-LOX from Endozoicomonas numazuensis with high double-dioxygenating activity highlights the potential of microbial enzymes for producing complex dihydroxy fatty acids. researchgate.net

Cytochrome P450 (CYP) Monooxygenases: CYP enzymes are known to catalyze the epoxidation and hydroxylation of fatty acids. nih.gov Engineering CYP enzymes or discovering new variants could provide a direct route to hydroxylate a decenynoic acid precursor at the C5 position with high selectivity.

Enzyme Engineering and Directed Evolution: Modern protein engineering techniques can be used to alter the substrate specificity and catalytic activity of existing enzymes. By creating mutant libraries and screening for desired activities, enzymes like LOXs or CYPs could be tailored to produce this compound or its derivatives with high efficiency and purity.

The use of whole-cell biocatalysts, such as engineered E. coli or yeast strains expressing the desired enzymatic machinery, offers a promising avenue for scalable and cost-effective production. researchgate.net

Table 2: Comparison of Potential Biocatalytic Systems

| Enzyme Class | Catalytic Function | Advantages | Research Focus |

|---|---|---|---|

| Lipoxygenases (LOX) | Dioxygenation of PUFAs | High regio- and stereoselectivity | Discovery of novel LOXs with specificity for alkyne-containing substrates |

| Cytochrome P450 (CYP) | Hydroxylation, Epoxidation | Versatility in oxidation reactions | Engineering for improved activity and selectivity towards specific fatty acid backbones |

| Hydratases | Addition of water to double bonds | Direct, atom-economical hydroxylation | Exploring hydratases for activity on unsaturated alkynoic acids |

Advancement in Spectroscopic and Chromatographic Methodologies for Ultra-Trace Analysis

As research into this compound progresses, the need for highly sensitive and selective analytical methods for its detection and quantification, especially in complex biological matrices, becomes paramount. Future work will focus on pushing the limits of detection and improving structural elucidation at ultra-trace levels.

Advancements in chromatography are critical:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for fatty acid analysis due to its high resolution and sensitivity. nih.gov Future methods will involve improved derivatization strategies to enhance the volatility and ionization efficiency of hydroxy-alkynoic acids. The use of techniques like catalytic hydrogenation during sample preparation can stabilize the molecule for analysis, while deuterated internal standards can improve quantitation accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (HPLC-MS), allows for the analysis of underivatized fatty acids, avoiding potential degradation from heat. uib.noaocs.org The development of novel stationary phases, including chiral phases, will be essential for separating geometric isomers (E/Z) and enantiomers (R/S) of the target compound and its analogues. aocs.org Techniques using silver-ion HPLC can further aid in separating compounds based on the number and geometry of double bonds. aocs.org

Spectroscopic methods will also see significant advancement:

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The sharp C≡C stretch (around 2100-2260 cm⁻¹) and the O-H stretch of the alcohol (broadband around 3200-3600 cm⁻¹) provide a clear fingerprint for the molecule. youtube.com Future applications may involve coupling IR with microscopy for spatial analysis in biological tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, advanced NMR techniques (e.g., 2D NMR such as COSY and HMBC) are indispensable for unambiguous structure elucidation of novel synthetic analogues.

Raman Spectroscopy: This technique provides complementary information to IR and is particularly useful for studying samples in aqueous environments. azooptics.com Surface-Enhanced Raman Spectroscopy (SERS) could be developed to enhance the signal and enable trace-level detection. azooptics.com

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

In silico methods are becoming indispensable in modern chemical and biological research, allowing for the rapid screening of virtual compound libraries and the prediction of molecular properties before undertaking costly and time-consuming synthesis and testing. nih.gov This approach is highly applicable to the design of novel derivatives of this compound with specific, tailored reactivity or biological activity.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features (descriptors) with observed activity, QSAR can predict the properties of newly designed analogues. nih.gov These models can guide the synthesis of derivatives with potentially enhanced biological functions, such as increased affinity for a specific enzyme or receptor.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the active site of a target protein. It can be used to predict the binding affinity and orientation of this compound derivatives with potential protein targets, such as enzymes in inflammatory pathways (e.g., COX, LOX). mdpi.com This helps in prioritizing which analogues to synthesize for biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment (e.g., a protein binding pocket or a cell membrane) over time. This can help in understanding the structural basis of its activity and stability.

Prediction of Physicochemical and Pharmacokinetic Properties: Computational tools can predict properties like solubility, lipophilicity (logP), and metabolic stability. nih.govjapsonline.com This is crucial in the early stages of drug design to ensure that novel derivatives have appropriate "drug-like" properties.

By integrating these computational strategies, researchers can rationalize the design of the next generation of derivatives, focusing synthetic efforts on compounds with the highest probability of possessing desired characteristics. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (Z)-5-Hydroxy-7-decen-2-ynoic acid in laboratory settings?

- Methodological Answer : Follow OSHA HCS standards for flammable liquids (Category 2) and skin/eye irritants. Use explosion-proof equipment, avoid ignition sources, and wear PPE (gloves, goggles, lab coats). Store in airtight containers away from heat . For spills, immediately remove contaminated clothing and rinse skin with water. Document all safety incidents using standardized lab protocols.

Q. How can researchers synthesize this compound, and what purity benchmarks are critical?

- Methodological Answer : Synthesis typically involves alkyne functionalization and stereoselective hydroxylation. Use gas chromatography (GC) or HPLC to confirm stereochemical purity (Z-configuration). Compare retention times with reference standards and validate via NMR (e.g., coupling constants for double-bond geometry). Purity should exceed 95% for biological assays .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Structural analysis : FT-IR for hydroxyl and carboxylic acid groups; / NMR for double-bond and alkyne confirmation.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points.

- Solubility : Use logP calculations (e.g., via ChemAxon) and experimental validation in polar/nonpolar solvents .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the enzymatic inhibition activity of this compound?

- Methodological Answer :

- Hypothesis : The compound inhibits enzyme X via competitive/non-competitive binding.

- Experimental design :

- Use a spectrophotometric assay with purified enzyme and substrate.

- Vary compound concentrations (0.1–100 µM) and measure initial reaction rates.

- Include positive/negative controls (e.g., known inhibitors, solvent-only blanks).

- Data analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate with Lineweaver-Burk plots to determine inhibition type .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Source evaluation : Check experimental conditions (pH, temperature, solvent) across studies. For example, acidic buffers may protonate the hydroxyl group, altering activity .

- Reprodubility : Replicate assays in triplicate with independent lab validation.

- Meta-analysis : Use tools like systematic review frameworks to compare datasets, accounting for variables like cell line specificity or assay sensitivity .

Q. What strategies are effective for studying the compound’s metabolic stability in vivo?

- Methodological Answer :

- In vitro models : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor parent compound depletion via LC-MS/MS.

- Isotopic labeling : Incorporate at the hydroxyl group to track metabolic pathways.

- Data interpretation : Compare half-life (t) across species (e.g., murine vs. human microsomes) to predict pharmacokinetics .

Experimental Design and Data Interpretation

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising stereoselectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., Grubbs vs. Wilkinson), temperatures, and solvent polarities.

- Quality control : Use chiral columns (e.g., Chiralcel OD-H) to monitor enantiomeric excess (ee) at each step.

- Statistical validation : Apply ANOVA to identify significant factors affecting yield and purity .

Q. What ethical considerations apply when sharing research data on this compound’s biological effects?

- Methodological Answer :

- Data anonymization : Remove identifiers from datasets involving human/animal models.

- Compliance : Adhere to GDPR/IRB guidelines for open data sharing. Use repositories like Zenodo with embargo options for sensitive findings.

- Attribution : Clearly cite original studies to avoid misinterpretation of repurposed data .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.